3-(2-naphthyl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-naphthyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a phenyl group, and a pyrazole ring, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-naphthyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-naphthylamine with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-phenyl-2-propenal under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-naphthyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-naphthyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(2-naphthyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-naphthyl)-1-phenyl-1H-pyrazole
- 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbohydrazide
- 3-(2-naphthyl)-1-phenyl-1H-pyrazole-5-carbohydrazide .
Uniqueness
3-(2-naphthyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features.
Properties
IUPAC Name |
3-naphthalen-2-yl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c28-23(27-24-14-6-9-17-7-2-1-3-8-17)22-16-21(25-26-22)20-13-12-18-10-4-5-11-19(18)15-20/h1-16H,(H,25,26)(H,27,28)/b9-6+,24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMJJUGXNXWFNE-XWJCGCQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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